Clorhidrato de 2,4-dinitrofenilhidrazina

Descripción general

Descripción

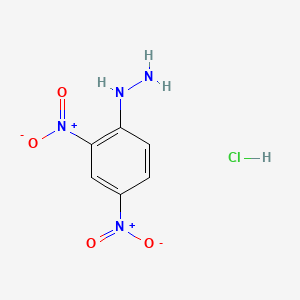

2,4-Dinitrophenylhydrazine hydrochloride is an organic compound with the chemical formula C6H6N4O4·HCl. It is a derivative of 2,4-dinitrophenylhydrazine, commonly used in organic chemistry for the detection of carbonyl compounds such as aldehydes and ketones. The compound appears as a red or orange crystalline powder and is relatively sensitive to shock and friction .

Aplicaciones Científicas De Investigación

2,4-Dinitrophenylhydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is extensively used in qualitative organic analysis to detect and characterize carbonyl compounds.

Medicine: It serves as a reagent in the analysis of pharmaceutical compounds, particularly steroids.

Industry: In environmental science, it is used to measure carbonyl pollutants in air samples.

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Dinitrophenylhydrazine (2,4-DNPH) are aldehydes and ketones . These compounds play crucial roles in various biochemical reactions within the body. Aldehydes and ketones are involved in energy production, signal transduction, and the synthesis of other biomolecules.

Mode of Action

2,4-DNPH interacts with its targets (aldehydes and ketones) through a process known as an addition-elimination reaction . Initially, the 2,4-DNPH molecule adds across the carbon-oxygen double bond of the aldehyde or ketone (the addition stage). This interaction forms an intermediate compound. Subsequently, a molecule of water is lost from this intermediate (the elimination stage), resulting in the formation of a hydrazone .

Result of Action

The primary result of 2,4-DNPH’s action is the formation of a yellow, orange, or red precipitate known as a dinitrophenylhydrazone . This precipitate is formed when 2,4-DNPH reacts with aldehydes and ketones. The color of the precipitate can vary depending on whether the carbonyl compound is aromatic (red precipitates) or aliphatic (more yellow color) .

Action Environment

The action, efficacy, and stability of 2,4-DNPH can be influenced by various environmental factors. For instance, the presence of water is necessary for the addition-elimination reaction to occur . Moreover, the compound is sensitive to shock and friction, and is usually handled as a wet powder to reduce these risks . The pH of the environment can also affect the reaction, as 2,4-DNPH is soluble in acid .

Análisis Bioquímico

Biochemical Properties

2,4-Dinitrophenylhydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the detection of carbonyl groups. It reacts with aldehydes and ketones to form hydrazones, which are often brightly colored and can be easily identified. This reaction is a nucleophilic addition-elimination reaction, where the hydrazine group of 2,4-Dinitrophenylhydrazine hydrochloride adds to the carbonyl carbon, followed by the elimination of water to form the hydrazone . This compound does not react with other carbonyl-containing functional groups such as carboxylic acids, amides, and esters due to their resonance-associated stability .

Cellular Effects

The effects of 2,4-Dinitrophenylhydrazine hydrochloride on various types of cells and cellular processes are significant. It can influence cell function by interacting with cellular proteins and enzymes. For instance, it has been shown to inhibit cytochrome P450-dependent dealkylation activities in rat brain microsomes . This inhibition can affect cellular metabolism and the detoxification processes within the cell. Additionally, 2,4-Dinitrophenylhydrazine hydrochloride can induce oxidative stress, leading to cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, 2,4-Dinitrophenylhydrazine hydrochloride exerts its effects through the formation of hydrazones with carbonyl compounds. The nucleophilic addition of the hydrazine group to the carbonyl carbon is followed by the elimination of water, resulting in the formation of a stable hydrazone . This reaction is specific to aldehydes and ketones and does not occur with other carbonyl-containing functional groups. The formation of hydrazones can inhibit the activity of enzymes that rely on carbonyl groups for their function, thereby affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dinitrophenylhydrazine hydrochloride can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a cool, dry place away from light and moisture . It can degrade over time, especially when exposed to heat or light, leading to a decrease in its reactivity. Long-term exposure to 2,4-Dinitrophenylhydrazine hydrochloride can result in cumulative cellular damage due to its oxidative properties .

Dosage Effects in Animal Models

The effects of 2,4-Dinitrophenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, it can be used to study the inhibition of specific enzymes and the resulting biochemical changes. At high doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

2,4-Dinitrophenylhydrazine hydrochloride is involved in metabolic pathways related to the detoxification of carbonyl compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . The formation of hydrazones can inhibit the activity of these enzymes, leading to changes in metabolic flux and the accumulation of metabolites .

Transport and Distribution

Within cells and tissues, 2,4-Dinitrophenylhydrazine hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in areas with high concentrations of carbonyl compounds, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2,4-Dinitrophenylhydrazine hydrochloride is primarily in the cytoplasm, where it interacts with carbonyl-containing compounds. It can also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can affect the function of enzymes involved in metabolic processes . The compound’s activity and function are influenced by its localization, as it can inhibit enzymes and disrupt cellular homeostasis in these compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,4-dinitrophenylhydrazine hydrochloride typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate. The process can be summarized as follows:

- Dissolve 2,4-dinitrochlorobenzene in ethanol and heat the solution.

- Add hydrazine hydrate to the solution and maintain the mixture under reflux conditions.

- After the reaction is complete, cool the mixture and filter out the precipitated 2,4-dinitrophenylhydrazine.

- The product is then treated with hydrochloric acid to obtain 2,4-dinitrophenylhydrazine hydrochloride .

Industrial Production Methods: In industrial settings, the production of 2,4-dinitrophenylhydrazine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to remove impurities and achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitrophenylhydrazine hydrochloride primarily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a nucleophilic addition-elimination process where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water .

Common Reagents and Conditions:

Reagents: Methanol, sulfuric acid, and the carbonyl compound (aldehyde or ketone).

Major Products: The major products of these reactions are 2,4-dinitrophenylhydrazones, which are characterized by their distinct melting points and colors (yellow, orange, or red), depending on the nature of the carbonyl compound .

Comparación Con Compuestos Similares

Phenylhydrazine: Similar to 2,4-dinitrophenylhydrazine but lacks the nitro groups, making it less reactive.

Semicarbazide: Another reagent used for detecting carbonyl compounds, but it forms semicarbazones instead of hydrazones.

Uniqueness: 2,4-Dinitrophenylhydrazine hydrochloride is unique due to its high reactivity with carbonyl compounds and the distinct color changes it produces, which makes it an excellent reagent for qualitative analysis. The presence of nitro groups enhances its reactivity compared to other hydrazine derivatives .

Propiedades

IUPAC Name |

(2,4-dinitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYFAZQODQZOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204505 | |

| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55907-61-4 | |

| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55907-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055907614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0EL78CX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,4-Dinitrophenylhydrazine hydrochloride in analytical chemistry?

A1: 2,4-Dinitrophenylhydrazine hydrochloride (DNPH) serves as a valuable reagent for the detection and quantification of carbonyl compounds, particularly aldehydes and ketones. [] This application stems from its ability to form readily identifiable and quantifiable derivatives, the 2,4-dinitrophenylhydrazones, upon reaction with carbonyls. This reaction is widely employed in various fields, including environmental monitoring, food chemistry, and pharmaceutical analysis.

Q2: Can you describe the structural characteristics of 2,4-Dinitrophenylhydrazine hydrochloride, including its molecular formula and weight?

A2: 2,4-Dinitrophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H6N4O4·HCl. It has a molecular weight of 234.62 g/mol. [] The molecule features a benzene ring substituted with two nitro groups (NO2) at the 2 and 4 positions and a hydrazine hydrochloride group (NHNH2·HCl) at the 1 position.

Q3: How do researchers utilize computational chemistry to study 2,4-Dinitrophenylhydrazine hydrochloride?

A3: Computational chemistry methods, such as Natural Bond Orbital (NBO) analysis, provide insights into the intermolecular interactions of 2,4-dinitrophenylhydrazine hydrochloride. [, ] These analyses can reveal details about hydrogen bonding patterns and energies within the crystal structure of the compound. Such information aids in understanding the molecule's physicochemical properties and behavior in various environments.

Q4: Have any studies explored the use of solid-phase extraction techniques with 2,4-Dinitrophenylhydrazine hydrochloride?

A4: Yes, research has focused on developing efficient methods for carbonyl derivatization using solid-phase extraction combined with 2,4-Dinitrophenylhydrazine hydrochloride. [] This approach involves impregnating a solid support, such as styrene-divinylbenzene resin (XAD-2), with DNPH. The impregnated reagent enables the direct capture and derivatization of carbonyls from complex samples, simplifying sample preparation and improving analytical sensitivity.

Q5: Are there any known limitations or challenges associated with the use of 2,4-Dinitrophenylhydrazine hydrochloride in analytical applications?

A5: While 2,4-Dinitrophenylhydrazine hydrochloride is a highly effective reagent, certain limitations exist. For instance, its reaction with some hindered carbonyl compounds, such as butanone and 2-pentanone, can be slow in aqueous solutions. [] Additionally, highly water-soluble carbonyls, like malonyldialdehyde, might not readily react in an aqueous phase or adsorb onto the solid support for derivatization. These limitations highlight the need for optimization and alternative approaches depending on the specific carbonyl compound under investigation.

Q6: Has 2,4-Dinitrophenylhydrazine hydrochloride been implicated in any biological studies?

A6: Interestingly, 2,4-Dinitrophenylhydrazine hydrochloride was used in early research exploring the enzymatic degradation of indole-3-acetic acid (IAA). [, , ] Scientists attempted to detect the formation of indole-3-carboxaldehyde, a potential IAA degradation product, by attempting to form its 2,4-dinitrophenylhydrazone derivative. While the results were initially inconclusive, later studies successfully demonstrated the formation of this aldehyde using modified enzymatic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.